molecular formula C15H18N4O2S B2953003 1-(Azepan-1-yl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone CAS No. 694500-28-2

1-(Azepan-1-yl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone

Cat. No.: B2953003
CAS No.: 694500-28-2
M. Wt: 318.4
InChI Key: QCRXNTYVGLFGFW-UHFFFAOYSA-N
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Description

This compound features a 7-membered azepane ring linked via a thioether group to a 1,3,4-oxadiazole scaffold, which is further substituted with a pyridin-3-yl moiety. Its structural complexity combines three pharmacologically relevant components:

  • 1,3,4-Oxadiazole: A heterocycle known for metabolic stability and hydrogen-bonding capacity.
  • Pyridin-3-yl: A nitrogen-containing aromatic ring that may enhance target binding through π-π interactions or hydrogen bonding.

Properties

IUPAC Name

1-(azepan-1-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c20-13(19-8-3-1-2-4-9-19)11-22-15-18-17-14(21-15)12-6-5-7-16-10-12/h5-7,10H,1-4,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRXNTYVGLFGFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CSC2=NN=C(O2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(Azepan-1-yl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a novel chemical entity that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazole, including those similar to our compound, exhibit significant anticancer properties. For instance, compounds with oxadiazole moieties have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia) .

Table 1: Cytotoxicity of Oxadiazole Derivatives

CompoundCell LineIC₅₀ (µM)Mechanism of Action
Compound AMCF-710.38Induction of apoptosis via p53 activation
Compound BU-93712.00Caspase activation and cell cycle arrest
1-(Azepan...)MDA-MB-231TBDTBD

Anti-inflammatory Activity

Compounds containing thioether linkages have been reported to inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response. Although specific data for our compound is limited, similar structures have demonstrated promising anti-inflammatory effects .

The biological activity of this compound may involve several mechanisms:

  • Apoptosis Induction : The compound may activate apoptotic pathways through p53 signaling, leading to increased expression of pro-apoptotic factors and caspase activation.
  • Cell Cycle Arrest : Similar compounds have shown the ability to halt the cell cycle at the G0/G1 phase, preventing cancer cells from proliferating.
  • Inhibition of Cyclooxygenase : The thioether component could inhibit cyclooxygenase activity, thereby reducing inflammation and associated pain.

Case Studies and Research Findings

A study focusing on oxadiazole derivatives highlighted their potential as anticancer agents. The findings suggested that modifications to the oxadiazole ring could enhance biological activity . For instance, introducing electron-withdrawing groups significantly increased cytotoxicity against cancer cell lines.

In another case study involving thiazole derivatives with similar structures, researchers found strong anti-inflammatory activity correlated with specific substitutions on the aromatic rings . This suggests a promising avenue for further exploration of the azepane-thioether scaffold in therapeutic applications.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among analogs include:

  • Heterocyclic substituents (azepane vs. morpholine, piperidine, or substituted phenyl groups).
  • Substituent positions on pyridine (e.g., pyridin-3-yl vs. pyridin-4-yl).
  • Electron-withdrawing/donating groups (e.g., nitro, chloro, cyano).
Table 1: Structural and Physicochemical Comparison
Compound Name Key Features Molecular Weight (g/mol) Melting Point (°C) Biological Activity
Target Compound Azepane, pyridin-3-yl, oxadiazole-thioether 332.07 Not reported Inferred anticancer
1-(4-Chlorophenyl)-2-[(5-(3-(pyrimidin-2-ylthio)propyl)-oxadiazol-2-yl)thio]ethan-1-one (4d) 4-Chlorophenyl, pyrimidin-2-ylthio propyl ~450 (estimated) 96–97 Cytotoxic (anticancer)
1-Morpholino-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethan-1-one Morpholine, o-tolyl 319.38 Not reported Not specified
1-(4-Nitrophenyl)-2-((5-(pyridin-4-yl)-oxadiazol-2-yl)thio)ethanone 4-Nitrophenyl, pyridin-4-yl ~357 (estimated) Not reported Commercial availability
1-(5-Mercapto-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone Mercapto-oxadiazole, pyridine-2-ylamino ~265 (estimated) Not reported Antimicrobial (MIC 30.2–43.2 μg/cm³)

Key Observations :

  • Pyridin-3-yl substitution may offer distinct binding interactions compared to pyridin-4-yl (e.g., altered hydrogen-bonding geometry) .

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